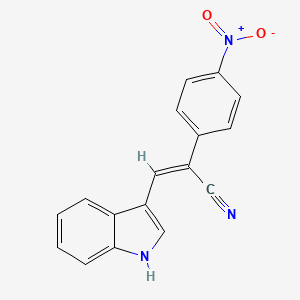
N-benzyl-4,5-dimethoxy-N-methyl-2-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-4,5-dimethoxy-N-methyl-2-nitrobenzamide (DMBN) is a chemical compound that belongs to the class of nitrobenzamides. DMBN has been widely studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. In
Mechanism of Action
The mechanism of action of N-benzyl-4,5-dimethoxy-N-methyl-2-nitrobenzamide is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cellular processes such as DNA replication and protein synthesis. N-benzyl-4,5-dimethoxy-N-methyl-2-nitrobenzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-benzyl-4,5-dimethoxy-N-methyl-2-nitrobenzamide has been shown to exhibit a range of biochemical and physiological effects. In addition to its anticancer and antimicrobial activities, N-benzyl-4,5-dimethoxy-N-methyl-2-nitrobenzamide has been found to possess anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines. N-benzyl-4,5-dimethoxy-N-methyl-2-nitrobenzamide has also been evaluated for its potential as an analgesic and has been found to exhibit moderate pain-relieving effects.
Advantages and Limitations for Lab Experiments
N-benzyl-4,5-dimethoxy-N-methyl-2-nitrobenzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high purity. N-benzyl-4,5-dimethoxy-N-methyl-2-nitrobenzamide is also stable under a range of conditions, making it suitable for use in a variety of experiments. However, N-benzyl-4,5-dimethoxy-N-methyl-2-nitrobenzamide has some limitations. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, N-benzyl-4,5-dimethoxy-N-methyl-2-nitrobenzamide has not been extensively studied in vivo, so its potential toxicity and side effects are not well understood.
Future Directions
There are several future directions for research on N-benzyl-4,5-dimethoxy-N-methyl-2-nitrobenzamide. One area of interest is the development of N-benzyl-4,5-dimethoxy-N-methyl-2-nitrobenzamide-based drugs for the treatment of cancer and other diseases. Another area of research is the elucidation of the mechanism of action of N-benzyl-4,5-dimethoxy-N-methyl-2-nitrobenzamide, which could lead to the development of more potent and selective compounds. Additionally, further studies are needed to evaluate the potential toxicity and side effects of N-benzyl-4,5-dimethoxy-N-methyl-2-nitrobenzamide in vivo.
Synthesis Methods
The synthesis of N-benzyl-4,5-dimethoxy-N-methyl-2-nitrobenzamide involves the reaction of 4,5-dimethoxy-2-nitrobenzoyl chloride with N-benzyl-N-methylamine in the presence of triethylamine. The reaction proceeds at room temperature and yields N-benzyl-4,5-dimethoxy-N-methyl-2-nitrobenzamide as a yellow solid with a melting point of 120-122°C.
Scientific Research Applications
N-benzyl-4,5-dimethoxy-N-methyl-2-nitrobenzamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent anticancer activity against a range of cancer cell lines, including breast, lung, and colon cancer. N-benzyl-4,5-dimethoxy-N-methyl-2-nitrobenzamide has also been evaluated for its antimicrobial activity and has been found to be effective against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli.
properties
IUPAC Name |
N-benzyl-4,5-dimethoxy-N-methyl-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-18(11-12-7-5-4-6-8-12)17(20)13-9-15(23-2)16(24-3)10-14(13)19(21)22/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPSXECWWMMAIQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-4-phenylpiperazine](/img/structure/B5818401.png)
![N-allyl-2-(4-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5818404.png)
![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5818407.png)
![1-phenyl-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine](/img/structure/B5818409.png)
![4-{[(2-carboxyphenyl)thio]methyl}-2,5-dimethyl-3-furoic acid](/img/structure/B5818416.png)
![ethyl 3-{[(4-methylphenyl)acetyl]amino}benzoate](/img/structure/B5818418.png)

![N'-[2-(4-methoxyphenoxy)acetyl]-2-thiophenecarbohydrazide](/img/structure/B5818443.png)

![2-[(2-methylbenzyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5818456.png)

![N'-[(3,4-dimethylbenzoyl)oxy]-4-iodobenzenecarboximidamide](/img/structure/B5818467.png)
![N-{3-[(isobutylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5818475.png)
![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B5818479.png)